N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
“N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
“N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide” depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents.
Furan derivatives: Compounds with furan rings and varying functional groups.
Acetamide derivatives: Compounds with acetamide groups and different side chains.
Uniqueness
“N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H25N3O3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C18H25N3O3/c1-13(2)6-4-7-14(3)19-17(22)12-21-18(23)10-9-15(20-21)16-8-5-11-24-16/h5,8-11,13-14H,4,6-7,12H2,1-3H3,(H,19,22) |
InChI Key |
HOSVZODBGOZMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2 |
Origin of Product |
United States |
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